molecular formula C7H11ClF3NO2 B1444636 Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1283721-17-4

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No. B1444636
M. Wt: 233.61 g/mol
InChI Key: VBMHFZJINCOCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (MTPCH) is a synthetic compound that has been used in a variety of scientific research applications in recent years. MTPCH is a trifluoromethyl-substituted pyrrolidine-3-carboxylate hydrochloride salt, and is a versatile molecule with a wide range of potential applications.

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Aminopyrroles

A study by Khlebnikov et al. (2018) outlines a method for preparing trifluoromethyl-substituted aminopyrroles using a trifluoromethyl-containing building block. This process involves the expansion of the 2H-azirine ring, leading to the synthesis of alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing the utility of methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride in synthesizing complex organic compounds with potential applications in drug development and materials science Khlebnikov, Liya D. Funt, O. Tomashenko, M. Novikov, 2018.

Influenza Neuraminidase Inhibitors

Wang et al. (2001) describe the synthesis of a potent influenza neuraminidase inhibitor, incorporating a pyrrolidine core, which demonstrates significant antiviral activity. The structural analysis of this compound, bound to the neuraminidase enzyme, reveals critical interactions that contribute to its inhibitory action, highlighting the potential of methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride derivatives in antiviral research Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, Laver, 2001.

Anti-inflammatory Prodrug Synthesis

Patterson, Cheung, and Ernest (1992) report on the synthesis of a new prodrug for an antiarthritic agent, showcasing the role of methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride in the development of therapeutic agents. This study illustrates the application of such compounds in enhancing the pharmacokinetic properties of drugs, potentially leading to more effective treatments for chronic conditions like arthritis Patterson, Cheung, Ernest, 1992.

properties

IUPAC Name

methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)2-3-11-4-6;/h11H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMHFZJINCOCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 4
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 5
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.